Tolimidone
Übersicht
Beschreibung
Tolimidone is a potent and specific first-in-class activator of lyn kinase that promotes insulin sensitization and lipid regulation . It is a novel, clinical stage drug candidate for the treatment of Type 2 Diabetes and Nonalcoholic Steatohepatitis (NASH) .
Synthesis Analysis
Tolimidone was originally developed by Pfizer for the treatment of gastric ulcers . The synthesis of Tolimidone involves the reaction of compounds of formulas 6 and 5 to obtain the intermediate of formula 4, followed by Vilsmeir reaction to obtain the aldehyde intermediate of formula 3 . The intermediate of formula 3 and urea are refluxed with agitation under the condition of sodium ethoxide/ethanol to obtain the sodium salt of formula 2 .
Molecular Structure Analysis
Tolimidone has a molecular formula of C11H10N2O2 . Its average mass is 202.209 Da and its mono-isotopic mass is 202.074234 Da .
Chemical Reactions Analysis
Tolimidone significantly increases adipocyte differentiation and adiponectin production . It elicits a dose-dependent potentiation of the insulin response .
Physical And Chemical Properties Analysis
Tolimidone has a density of 1.2±0.1 g/cm3 . Its molar refractivity is 56.3±0.5 cm3 . It has 4 H bond acceptors and 1 H bond donor .
Wissenschaftliche Forschungsanwendungen
Type 2 Diabetes
- Application Summary : Tolimidone is a novel, clinical stage drug candidate for the treatment of Type 2 Diabetes . It improves glycemic control by selectively activating the enzyme lyn kinase, which has been shown to modulate the insulin-signaling pathway .
- Methods of Application : Tolimidone is the first described specific and direct activator of Lyn kinase that elicits glycemic control activity through potentiation of insulin activity . It does not activate the PPAR pathway .
- Results or Outcomes : Tolimidone has completed phase II in patients with uncontrolled Type 2 Diabetes and is currently active in phase II with patients treated with metformin . The Phase 2a study enrolled 130 diabetic subjects in a 4-week protocol across 19 sites in the US and Korea, and included mixed meal tolerance tests (MMTT; primary endpoint) on Day 1 and Day 29 as well as weekly fasting plasma glucose (FPG). The study achieved statistically and clinically significant improvements in both MMTT and FPG .
Nonalcoholic Steatohepatitis (NASH)
- Application Summary : Tolimidone is also being studied for the treatment of Nonalcoholic Steatohepatitis (NASH), a disease of hepatic fat accumulation .
- Methods of Application : Lyn kinase, the enzyme that Tolimidone activates, may play a role in promoting liver regeneration and hepatocyte preservation .
- Results or Outcomes : Tolimidone has demonstrated improvement in multiple components of NASH in a comprehensive pre-clinical model of NASH: Reduction in NAS score, Decrease in liver weight, Reduction in adiposity, Decrease in insulin resistance .
Type 1 Diabetes
- Application Summary : Tolimidone is being studied for the treatment of Type 1 Diabetes (T1D). It has been demonstrated in several preclinical studies that Lyn kinase, which Tolimidone activates, is a key factor for beta cell survival .
- Methods of Application : Tolimidone is believed to stabilize and potentially induce the proliferation of beta cells, which are responsible for producing insulin. In T1D, the body’s immune system attacks and destroys beta cells thereby reducing and ultimately eliminating the ability to produce insulin .
- Results or Outcomes : An earlier preclinical study showed that Tolimidone protected beta cells, promoted their regeneration, and improved glucose regulation. The findings led researchers to believe that Tolimidone could not only delay the progression of T1D but also lessen the number of hyperglycemic events and reliance on exogenous insulin . Biodexa plans to initiate an open-label Phase 2a dose confirmation study in 2Q24 to establish the preferred dose of Tolimidone in patients with T1D .
Pulmonary Edema
- Application Summary : Tolimidone is under development for the treatment of pulmonary edema . Pulmonary edema is a condition caused by excess fluid in the lungs, which can lead to difficulty breathing and other complications.
- Results or Outcomes : The outcomes of using Tolimidone for the treatment of pulmonary edema are not specified in the available sources. Further research and clinical trials are needed to establish its efficacy and safety in this application .
COVID-19 Associated Cytokine Storm
- Application Summary : Tolimidone is being studied for the treatment of COVID-19 associated cytokine storm . A cytokine storm is an overactive immune response that can cause severe inflammation and damage to organs, and it has been observed in severe cases of COVID-19.
- Results or Outcomes : The outcomes of using Tolimidone for the treatment of COVID-19 associated cytokine storm are not specified in the available sources. Further research and clinical trials are needed to establish its efficacy and safety in this application .
Safety And Hazards
Zukünftige Richtungen
Biodexa Pharmaceuticals has acquired an exclusive worldwide license to develop and commercialize Tolimidone . The company plans to initiate a Phase II clinical program of Tolimidone in Type 1 Diabetes . Tolimidone offers the exciting potential to radically improve disease management for millions of Type-1 diabetes patients .
Eigenschaften
IUPAC Name |
5-(3-methylphenoxy)-1H-pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-3-2-4-9(5-8)15-10-6-12-11(14)13-7-10/h2-7H,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQILFPVRNHTIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CNC(=O)N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194786 | |
Record name | Tolimidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tolimidone | |
CAS RN |
41964-07-2 | |
Record name | 5-(3-Methylphenoxy)-2(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41964-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tolimidone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041964072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tolimidone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16841 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TOLIMIDONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314335 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tolimidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 41964-07-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOLIMIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU3JD8E9IS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.